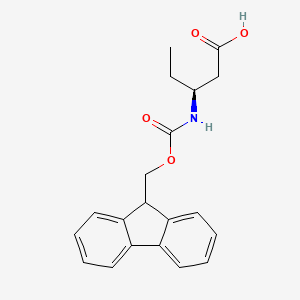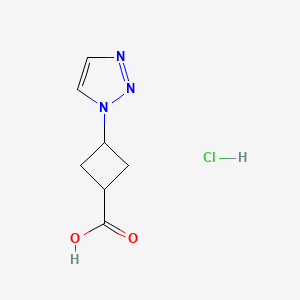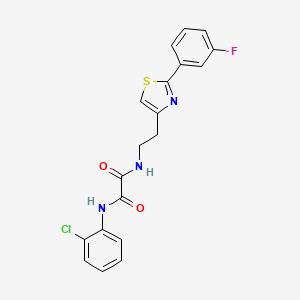
(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid, also known as Fmoc-L-lysine, is a derivative of lysine that is widely used in the field of peptide chemistry. It is a white powder with a molecular weight of 437.53 g/mol and a melting point of 92-94°C. Fmoc-L-lysine is commonly used as a building block for the synthesis of peptides and proteins, due to its ability to protect the amine group of lysine during peptide synthesis.
Aplicaciones Científicas De Investigación
Solid Phase Peptide Synthesis
Fmoc-amino acids, including (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid, are crucial in solid-phase peptide synthesis (SPPS). They provide a stable means to protect the amino group during the peptide chain assembly, allowing for sequential coupling of amino acids without interference from reactive side groups. Bleicher et al. (2000) reported on the synthesis of new linkers for SPPS that show higher acid stability compared to standard trityl resins, highlighting the importance of such compounds in the synthesis of peptides with high yield and purity (Bleicher, Lutz, & Wuethrich, 2000).
Protection of Hydroxy-Groups
The Fmoc group is also employed to protect hydroxy-groups in conjunction with acid- and base-labile protecting groups. Gioeli and Chattopadhyaya (1982) demonstrated the use of the Fmoc group for the protection of hydroxy-groups, showing its compatibility with a variety of other protecting groups and its ease of removal under mild conditions, preserving the integrity of other sensitive functional groups in the molecule (Gioeli & Chattopadhyaya, 1982).
Synthesis of Lipoic Acid Analogs
Kates et al. (2014) explored the synthesis of lipoic acid analogs by condensing natural and unnatural amino acids, including Fmoc-protected amino acids, with the carboxylic acid moiety of lipoic acid. This research aimed at discovering compounds with enhanced antioxidant and cytoprotective properties, showcasing the applicability of Fmoc-amino acids in the development of therapeutically valuable compounds (Kates, Casale, Baguisi, & Beeuwkes, 2014).
Development of Novel Fluorescence Probes
Setsukinai et al. (2003) utilized derivatives of Fmoc-amino acids in the synthesis of novel fluorescence probes for detecting reactive oxygen species (ROS). These probes selectively detect highly reactive oxygen species, offering tools for studying the roles of ROS in biological and chemical applications. The study demonstrates the utility of Fmoc-amino acids in creating sensitive and selective probes for scientific research (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).
Propiedades
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-2-13(11-19(22)23)21-20(24)25-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,2,11-12H2,1H3,(H,21,24)(H,22,23)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDHGDWNJABZLC-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-Fluoro-2-(2-phenylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2603226.png)


![2-(4-chlorophenyl)-N-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2603231.png)
![N-[1-[1-(4-Cyanophenyl)-5-methylpyrazol-4-yl]ethyl]prop-2-enamide](/img/structure/B2603233.png)


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-methylpropanoic acid](/img/structure/B2603238.png)

![2-Chloro-N-methyl-N-[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]propanamide](/img/structure/B2603241.png)
![N~1~-(1,3-benzodioxol-5-ylmethyl)-2-(1-methyl-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl)acetamide](/img/structure/B2603242.png)

![1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone](/img/structure/B2603244.png)
![ethyl 4-{[3-methyl-7-(2-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2603249.png)